2-morpholin-4-yl-1,3-thiazol-4(5H)-one
Overview
Description
2-Morpholin-4-yl-1,3-thiazol-4(5H)-one is a chemical compound that belongs to a class of organic molecules featuring both a morpholine ring and a thiazole moiety. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, which is known for its involvement in various biological activities. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which is a core structure in many biologically active compounds. The combination of these two heterocycles in one molecule suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing disulfides that contain the morpholine and thiazole structures has been reported through electrochemical synthesis, involving electrooxidation of 4-morpholinoaniline in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . Additionally, the synthesis of 4-(1,3-thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase has been achieved, demonstrating the utility of these compounds in biological contexts . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one has been elucidated using various spectroscopic techniques. For example, the crystal structure of a Mannich base containing a morpholine and a benzothiazole ring has been determined, revealing the conformation and hydrogen bonding interactions within the molecule . Similarly, the structure of a 5,6-dihydro-1,3-thiazin-4-one derivative has been determined by X-ray analysis, which could provide insights into the steric and electronic properties of the thiazole ring in 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .
Chemical Reactions Analysis
The chemical reactivity of morpholine and thiazole derivatives has been explored in various studies. For instance, the electrochemical method mentioned earlier leads to the formation of disulfide bonds, indicating that redox reactions are a key aspect of the chemical behavior of these compounds . The synthesis of oxadiazole derivatives from thiol-containing compounds suggests potential for nucleophilic substitution reactions . Moreover, the presence of a strong intramolecular phenolic O—H⋯N hydrogen bond in a related compound suggests that intramolecular interactions could influence the reactivity of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and thiazole derivatives can be inferred from related compounds. For example, the crystal packing of a morpholinomethyl derivative exhibits various intermolecular interactions, such as hydrogen bonding and π-π stacking, which could also be relevant for the solubility and stability of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one . The presence of electron-donating and electron-withdrawing groups on the phenyl ring of thiazolidine-2,4-diones has been shown to affect their hypoglycemic and anti-inflammatory activities, suggesting that substituents on the thiazole ring of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one could similarly influence its properties .
Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
4-(1,3-Thiazol-2-yl)morpholine derivatives, including 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These compounds demonstrate utility in xenograft models of tumor growth, indicating potential applications in cancer research and therapy (Alexander et al., 2008).
Antioxidant Activity
Research into 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which are structurally related to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, suggests significant antioxidant properties. QSAR-analysis indicates that molecular descriptors like polarisation, dipole moment, and lipophilicity significantly impact antioxidant activity (Drapak et al., 2019).
Antitumor Properties
Synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, involving 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, shows promise for new anticancer agents. These compounds have been screened for anticancer activity, indicating potential for development in cancer treatment (Horishny et al., 2020).
Antimicrobial Activity
Compounds derived from morpholine-containing 2-R-phenyliminothiazole, similar in structure to 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, have shown antimicrobial activity. These substances demonstrate significant effects against both gram-positive and gram-negative strains of microorganisms, indicating their potential in developing new antimicrobial drugs (Yeromina et al., 2019).
Antifungal and Antitumor Activity
Novel derivatives of hetaryl- and alkylidenerhodanine, including 2-morpholinothiazol-4(5H)-ones, exhibit antifungal and antitumor activities. These compounds have been screened for efficacy against various human tumor cell lines and fungal strains, suggesting their relevance in developing antifungal and anticancer therapies (Insuasty et al., 2013).
properties
IUPAC Name |
2-morpholin-4-yl-1,3-thiazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPOETYJKCUXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351592 | |
Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-1,3-thiazol-4(5H)-one | |
CAS RN |
16781-67-2 | |
Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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